molecular formula C15H18N4O4 B2843793 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3-methylphenoxy)acetamide CAS No. 2034539-01-8

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B2843793
CAS No.: 2034539-01-8
M. Wt: 318.333
InChI Key: ORHHSAHKAVAHCO-UHFFFAOYSA-N
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Description

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C15H18N4O4 and its molecular weight is 318.333. The purity is usually 95%.
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Scientific Research Applications

Condensing Agent for Amides and Esters Formation

N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide and related compounds serve as efficient condensing agents, facilitating the formation of amides and esters. This application is highlighted by the synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), which effectively condenses carboxylic acids and amines in tetrahydrofuran (THF) to yield corresponding amides. Similarly, esters can be obtained through esterification of carboxylic acids with DMTMM in the presence of alcohols like methanol, ethanol, isopropyl alcohol, or t-butyl alcohol. The process benefits from mild conditions, avoiding the need for solvent drying, and the by-products are easily removed, making this method highly practical for synthetic chemistry applications (Kunishima et al., 1999).

Regioselective C–H Functionalization

The compound serves as a modifiable directing group for regioselective C–H acetoxylation of arenes, presenting a novel approach for the synthesis of polysubstituted s-triazine derivatives. This strategy utilizes the 4,6-dimethoxy-1,3,5-triazin-2-yloxy group, showcasing its potential in the development of new, efficient synthetic pathways for the construction of complex molecules with high precision (Peng et al., 2017).

Synthesis of Novel Heterocyclic Compounds

Additionally, derivatives of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide have been employed in the synthesis of novel heterocyclic compounds with potential anti-inflammatory and analgesic properties. These applications underscore the compound's versatility and potential in medicinal chemistry for the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Characterization of Potential Pesticides

Research into N-derivatives of closely related compounds, including 4-chloro-3,5-dimethylphenoxyacetamide, demonstrates the potential of these molecules as pesticides. X-ray powder diffraction has been used to characterize these compounds, highlighting the ongoing exploration of triazine derivatives in agricultural applications (Olszewska et al., 2011).

Mechanism of Action

Target of Action

Similar compounds, such as dmtmm (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride), are commonly used for the activation of carboxylic acids, particularly for amide synthesis .

Mode of Action

The compound interacts with its targets through a mechanism similar to other common amide coupling reactions involving activated carboxylic acids . The carboxylic acid reacts with the compound to form an active ester, which is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of amides, esters, and other carboxylic acid derivatives . The synthesis of each carboxylic derivative is similar, relying on the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .

Result of Action

The result of the compound’s action is the formation of amides, esters, and other carboxylic acid derivatives . These products have various applications in organic chemistry, including peptide synthesis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is usually used in the chloride form, but the tetrafluoroborate salt is also commercially available . The choice of form can affect the compound’s reactivity and stability. Additionally, the reaction conditions, such as temperature and solvent, can also impact the compound’s action .

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-10-5-4-6-11(7-10)23-9-13(20)16-8-12-17-14(21-2)19-15(18-12)22-3/h4-7H,8-9H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHHSAHKAVAHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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